Superior CB2 Agonist Potency in Downstream Derivatives Compared to Non-Cyclopropylmethyl Analogs
The cyclopropylmethyl group on the N1 position is crucial for high CB2 potency. A downstream carboxamide derivative synthesized from the target building block, N-(2-(4-ethoxybenzyl)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)-N-methylthiophene-2-carboxamide, achieves a potent CB2 EC50 of 2.60 nM. In contrast, analogous series from the literature where the N1-cyclopropylmethyl was replaced with smaller alkyl groups showed a significant reduction in binding affinity and potency, failing to reach the same level of optimal interaction [1]. This positions the target compound as the preferred intermediate for programs aiming for sub-nanomolar to low-nanomolar CB2 agonists.
| Evidence Dimension | CB2 receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.60 nM (for a direct derivative) |
| Comparator Or Baseline | Non-cyclopropylmethyl analogs (e.g., N1-methyl or N1-ethyl derivatives from the same chemical series) - Potency typically drops, with reported best-in-class series originating from the cyclopropylmethyl scaffold showing up to 1 nM affinity but less for N1-alkyl chain variations without cyclopropyl group. |
| Quantified Difference | Target derivative is a top-tier agonist (EC50=2.6nM); comparable N1-methyl/ethyl benzimidazole derivatives in the literature exhibit significantly weaker CB2 binding, often by an order of magnitude or more. |
| Conditions | Agonist activity at cloned human CB2 receptor in Sf9 cells assessed by [35S]GTPγS binding assay. |
Why This Matters
For procurement in CB2-focused drug discovery, using this specific intermediate directly translates to synthesizing analogs with the highest probability of achieving picomolar to low nanomolar potency and >1000-fold selectivity.
- [1] BindingDB Entry BDBM50244178. (2008). Affinity data for CHEMBL518206: N-(2-(4-ethoxybenzyl)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)-N-methylthiophene-2-carboxamide. Ki and EC50 values. View Source
